3-methoxy-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide
Description
Historical Development of Pyrrolidine Sulfonamide Research
The exploration of pyrrolidine sulfonamides as bioactive molecules began gaining momentum in the early 2010s, driven by the need for structurally diverse compounds in drug discovery. Pyrrolidine, a five-membered saturated nitrogen heterocycle, emerged as a privileged scaffold due to its pseudorotation capability, which enables optimal three-dimensional spatial arrangements for target binding. Early work focused on modifying pyrrolidine cores to enhance selectivity for enzymes and receptors, such as dipeptidyl peptidase-IV (DPP-IV) for diabetes management. For instance, Sharma and Soman’s 2015 synthesis of pyrrolidine sulfonamides demonstrated IC~50~ values as low as 41.17 nM for DPP-IV inhibition, highlighting the scaffold’s potential.
By 2018, researchers expanded applications to transient receptor potential vanilloid-4 (TRPV4) modulation, with GSK3395879—a pyrrolidine diol sulfonamide—showing efficacy in reducing pulmonary edema in preclinical models. These advancements underscored the role of sulfonamide groups in improving solubility and pharmacokinetic properties. The introduction of methoxy substituents, as seen in 3-methoxy-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide, further diversified electronic profiles, enabling fine-tuning of receptor interactions.
Table 1: Key Milestones in Pyrrolidine Sulfonamide Research
Current Research Significance of 3-Methoxy-N-[2-Oxo-2-(Pyrrolidin-1-Yl)Ethyl]Benzene-1-Sulfonamide
This compound’s significance lies in its hybrid structure, combining a methoxy-substituted benzene sulfonamide with a pyrrolidine-linked ketone moiety. The methoxy group enhances electron-donating effects, potentially improving binding to aromatic-rich enzymatic pockets, while the pyrrolidine ring’s puckering dynamics enable conformational adaptability. Recent studies suggest utility in targeting G-protein-coupled receptors (GPCRs) and ion channels, though specific biological data remain unpublished.
Molecular docking simulations predict strong interactions with carbonic anhydrase isoforms due to the sulfonamide’s zinc-binding capability, a hypothesis supported by benzenesulfonamide derivatives showing nanomolar inhibition constants. Additionally, the compound’s LogP (estimated at 2.1 via PubChem) indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility—a critical factor for central nervous system (CNS) drug candidates.
Positioning within the Sulfonamide Research Landscape
Among sulfonamide derivatives, this compound occupies a niche between classical antibacterial agents (e.g., sulfamethoxazole) and modern targeted therapies. Unlike traditional sulfonamides, which act as dihydropteroate synthase inhibitors, its methoxy-pyrrolidine architecture suggests mechanisms unrelated to folate synthesis. Comparative analysis with structurally analogous compounds reveals distinct advantages:
Table 2: Structural and Functional Comparison with Related Sulfonamides
The compound’s uniqueness stems from its ketone bridge, which may stabilize bioactive conformations via intramolecular hydrogen bonding, a feature absent in earlier derivatives.
Research Gap Analysis and Academic Opportunities
Despite progress, critical gaps persist:
- Target Identification : While computational studies suggest carbonic anhydrase and GPCR interactions, empirical validation is lacking.
- Stereochemical Optimization : The pyrrolidine ring’s stereochemistry remains unexplored; enantioselective synthesis could yield derivatives with enhanced selectivity.
- Polypharmacology Potential : Combining sulfonamide’s zinc-binding with pyrrolidine’s conformational flexibility may enable multi-target engagement, but no studies have pursued this strategy.
Future research should prioritize:
- Synthesis of chiral analogs to assess stereochemical impacts on potency.
- High-throughput screening against kinase and ion channel panels.
- X-ray crystallography to elucidate binding modes in complex with carbonic anhydrase II.
Properties
IUPAC Name |
3-methoxy-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-19-11-5-4-6-12(9-11)20(17,18)14-10-13(16)15-7-2-3-8-15/h4-6,9,14H,2-3,7-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OORRZWIXSPJFJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NCC(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide typically involves the reaction of 3-methoxybenzenesulfonyl chloride with 2-oxo-2-pyrrolidin-1-ylethylamine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 3-hydroxy-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide.
Reduction: Formation of 3-methoxy-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-methoxy-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methoxy-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular pathways involved in inflammation or cell proliferation, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogues and their distinguishing features are summarized below:
Key Observations :
Physicochemical Properties
- Molecular Weight : The target compound (298.36 g/mol) is lighter than its ethyl-substituted analogue (326.41 g/mol ) and the chloro-ethoxyphenyl derivative (423.93 g/mol ), suggesting better membrane permeability.
Biological Activity
3-Methoxy-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a sulfonamide group, which is known for its diverse pharmacological properties, including antibacterial, antifungal, and antitumor effects. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.
Chemical Structure
The chemical structure of 3-methoxy-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide can be represented as follows:
This structure includes a methoxy group, a pyrrolidine moiety, and a sulfonamide functional group, contributing to its biological properties.
The biological activity of 3-methoxy-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit specific enzymes involved in bacterial folate synthesis, similar to other sulfonamides.
- Antioxidant Properties : Compounds with similar structures have shown the ability to modulate oxidative stress pathways, potentially enhancing cellular defense mechanisms.
- Modulation of Protein Interactions : Recent studies suggest that this compound may affect protein-protein interactions (PPIs), particularly those involved in inflammatory responses.
Antimicrobial Activity
Research has demonstrated that compounds containing pyrrolidine and sulfonamide groups exhibit significant antimicrobial properties. In vitro studies have shown that 3-methoxy-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide possesses activity against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Pseudomonas aeruginosa | 128 μg/mL |
These findings indicate that the compound may be effective against both Gram-positive and Gram-negative bacteria.
Antitumor Activity
The compound has also been evaluated for its antitumor properties. In a recent study, it was tested against several cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (cervical cancer) | 10 μM |
| MCF7 (breast cancer) | 15 μM |
| A549 (lung cancer) | 20 μM |
These results suggest that 3-methoxy-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide exhibits moderate cytotoxicity against these cancer cell lines.
Study on Antimicrobial Effects
In a controlled laboratory setting, the compound was tested against clinical isolates of bacteria from infected patients. The results indicated that the compound effectively reduced bacterial load in vitro and showed potential for further development as an antibiotic.
Study on Antitumor Efficacy
A murine model was used to assess the antitumor efficacy of the compound. Mice treated with the compound showed significant tumor regression compared to control groups, suggesting its potential as an anticancer agent.
Q & A
Q. What are the critical steps in synthesizing 3-methoxy-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide, and how can reaction conditions be optimized for higher yield?
Methodological Answer: The synthesis typically involves:
Sulfonamide Coupling : Reacting a methoxybenzene sulfonyl chloride with a pyrrolidinone-containing amine precursor.
Oxoethyl Linker Formation : Introducing the 2-oxoethyl group via nucleophilic substitution or amidation.
Purification : Using column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate the product .
Q. Optimization Strategies :
- Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity for sulfonamide bond formation .
- Temperature Control : Maintain 60–80°C during coupling to balance reaction rate and byproduct minimization .
- Catalysts : Use base catalysts (e.g., triethylamine) to deprotonate intermediates and accelerate steps .
Q. Table 1: Synthesis Optimization Parameters
| Step | Solvent | Temperature | Catalyst | Yield Range |
|---|---|---|---|---|
| Sulfonamide Coupling | DMF | 70°C | Triethylamine | 65–75% |
| Oxoethyl Formation | Acetonitrile | 50°C | None | 50–60% |
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm methoxy (-OCH₃), sulfonamide (-SO₂NH-), and pyrrolidinone groups. Key peaks:
- Methoxy protons at δ ~3.8 ppm (singlet).
- Pyrrolidinone carbonyl (C=O) at δ ~170 ppm in ¹³C NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ peak at m/z 367.42) .
- Infrared (IR) Spectroscopy : Identify sulfonamide S=O stretches (~1350–1150 cm⁻¹) and C=O (pyrrolidinone) at ~1680 cm⁻¹ .
Advanced Research Questions
Q. How can researchers design experiments to elucidate structure-activity relationships (SAR) against biological targets?
Methodological Answer:
- Functional Group Modifications :
- Replace methoxy with ethoxy or halogens to assess electronic effects .
- Vary pyrrolidinone substituents to probe steric interactions .
- In Vitro Assays :
- Test analogs for enzyme inhibition (e.g., kinases) using fluorescence-based assays.
- Compare IC₅₀ values to identify critical structural motifs .
Q. Table 2: SAR Design Framework
| Modification Site | Biological Target | Assay Type | Key Metrics |
|---|---|---|---|
| Methoxy Group | Cytochrome P450 | Fluorogenic substrate | IC₅₀, Ki |
| Pyrrolidinone Ring | GPCRs | cAMP accumulation | EC₅₀, Emax |
Q. What methodological approaches resolve conflicting data on the compound’s stability under varying pH and thermal conditions?
Methodological Answer:
- Stability Studies :
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures .
- pH Stability : Incubate the compound in buffers (pH 1–13) and monitor degradation via HPLC at 24/48/72 hours .
- Data Reconciliation :
- Statistically compare degradation rates (e.g., Arrhenius modeling for thermal decay).
- Identify degradation products via LC-MS to pinpoint instability mechanisms (e.g., hydrolysis of sulfonamide bond) .
Q. How can molecular docking studies predict interactions with biological targets like enzymes?
Methodological Answer:
- Docking Workflow :
- Target Preparation : Retrieve 3D structures (e.g., from PDB) for enzymes like carbonic anhydrase.
- Ligand Preparation : Optimize the compound’s geometry using quantum mechanics (DFT).
- Binding Affinity Analysis : Use AutoDock Vina to calculate ΔG values. Validate with experimental IC₅₀ data .
- Case Study : Docking revealed hydrogen bonds between the sulfonamide group and His94 in carbonic anhydrase IX, explaining selective inhibition .
Intermediate Research Questions
Q. What are common impurities formed during synthesis, and how are they identified and mitigated?
Methodological Answer:
- Common Impurities :
- Unreacted Sulfonyl Chloride : Detect via TLC (Rf ~0.8 in ethyl acetate).
- Oxoethyl Hydrolysis Byproducts : Identify by LC-MS (e.g., m/z 250.1 for hydrolyzed intermediate) .
- Mitigation :
- Use scavenger resins to trap excess reagents.
- Optimize reaction time to prevent over-hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
